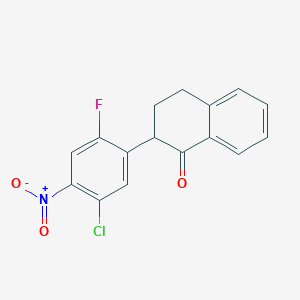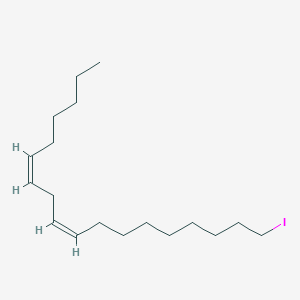
Linoleyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linoleyl iodide is an organic compound derived from linoleic acid, a polyunsaturated omega-6 fatty acid It is characterized by the presence of an iodine atom attached to the linoleyl group, which is derived from linoleic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linoleyl iodide can be synthesized through the iodination of linoleic acid or its derivatives. One common method involves the reaction of linoleic acid with iodine in the presence of a catalyst. The reaction typically takes place under mild conditions, with the iodine being added slowly to a solution of linoleic acid in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and cost-effective may be explored to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Linoleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: this compound can be oxidized to form various oxygenated products, such as epoxides and hydroxylated compounds.
Reduction Reactions: The iodine atom can be reduced to form linoleyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are commonly used. These reactions may require specific conditions such as low temperatures and controlled addition of the oxidizing agent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are usually carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Various linoleyl derivatives with different functional groups, such as linoleyl amines, linoleyl thiols, and linoleyl alcohols.
Oxidation Reactions: Epoxides, hydroxylated linoleyl compounds, and other oxygenated derivatives.
Reduction Reactions: Linoleyl derivatives with reduced functional groups, such as alkanes and alkenes.
Wissenschaftliche Forschungsanwendungen
Linoleyl iodide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various linoleyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of linoleyl iodide involves its interaction with various molecular targets and pathways. The iodine atom in this compound can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the linoleyl group can interact with lipid membranes and proteins, potentially affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Linoleyl iodide can be compared with other similar compounds, such as:
Linoleic Acid: The parent compound from which this compound is derived. Linoleic acid is a polyunsaturated fatty acid with two double bonds.
Linoleyl Chloride: A similar compound where the iodine atom is replaced by a chlorine atom. Linoleyl chloride has different reactivity and applications compared to this compound.
Linoleyl Bromide: Another similar compound with a bromine atom instead of iodine. Linoleyl bromide has distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C18H33I |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(6Z,9Z)-18-iodooctadeca-6,9-diene |
InChI |
InChI=1S/C18H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
InChI-Schlüssel |
WVENUEGAHHYRMA-HZJYTTRNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCI |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)
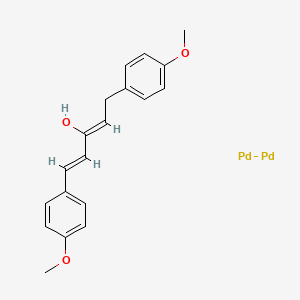



![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

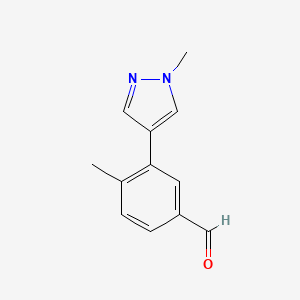
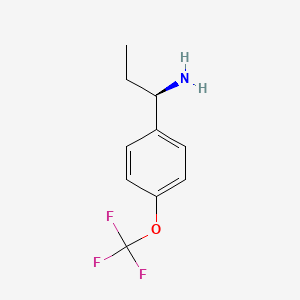

![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086279.png)
